molecular formula C12H9ClN2O3 B8651341 5-[(4-Chlorophenyl)methoxy]-2-nitropyridine CAS No. 88166-60-3

5-[(4-Chlorophenyl)methoxy]-2-nitropyridine

Cat. No.: B8651341
CAS No.: 88166-60-3
M. Wt: 264.66 g/mol
InChI Key: NPYRASQUILVLEB-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)methoxy]-2-nitropyridine is a useful research compound. Its molecular formula is C12H9ClN2O3 and its molecular weight is 264.66 g/mol. The purity is usually 95%.
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Properties

CAS No.

88166-60-3

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

5-[(4-chlorophenyl)methoxy]-2-nitropyridine

InChI

InChI=1S/C12H9ClN2O3/c13-10-3-1-9(2-4-10)8-18-11-5-6-12(14-7-11)15(16)17/h1-7H,8H2

InChI Key

NPYRASQUILVLEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CN=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The substituted amino-pyridine compounds of formula (I) wherein W is oxygen can be prepared by the reaction of a hydroxy-nitropyridine with a substituted phenalkyl halide to obtain the corresponding substituted nitro-pyridine which is reduced to the desired substituted amino-pyridine of formula (I). For example, the reaction of 5-hydroxy-2-nitropyridine and 4-chlorobenzyl bromide gives 5-(4-chlorobenzyloxy)-2-nitropyridine which is then reduced to 2-amino-5-(4-chlorobenzyloxy)pyridine of formula I. Alternatively, the compounds of formula I can be prepared by the reaction of a halo-nitropyridine with a substituted phenalkyl alcohol or substituted phenalkyl thiol followed by reduction of the nitro group. For example, the reaction of 2-chloro-5-nitropyridine and 4-bromobenzyl alcohol gives 2-(4-bromobenzyloxy)-5-nitropyridine which is then reduced using, for example, iron powder to give 5-amino-2-(4-bromobenzyloxy)pyridine of formula (I).
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Synthesis routes and methods III

Procedure details

A mixture of 5-hydroxy-2-nitropyridine (7 g), K2CO3 (6.9 g) and DMF (100 ml) is stirred for about 10 minutes. To the mixture is added 4-chlorobenzyl chloride (8.1 g) in portions over about 15 minutes. The reaction mixture is stirred about 16 hours and then heated to 45° for about 30 minutes. After cooling, the reaction is diluted with CHCl3, washed with water and saturated NaCl, dried (Na2SO4) and stripped. The crystalline solid is washed with 20% ethyl acetate/hexane, giving 5-(4-chlorobenzyloxy)-2-nitropyridine.
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